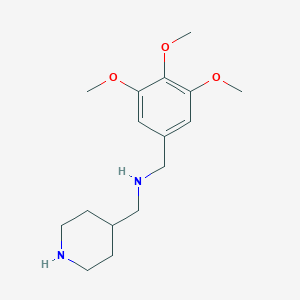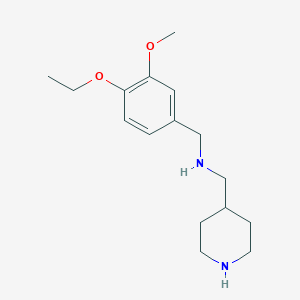![molecular formula C14H18BrN3O B262742 N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine, also known as BIMU8, is a selective agonist for the histamine H2 receptor. It is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine selectively binds to the histamine H2 receptor, which is predominantly expressed in the stomach, and stimulates acid secretion by parietal cells. This leads to increased gastric acid secretion and a decrease in gastric pH.
Biochemical and Physiological Effects:
This compound has been shown to increase gastric acid secretion and decrease gastric pH in both animal and human studies. It has also been shown to increase mucosal blood flow and reduce gastric mucosal injury in animal models of gastric ulcers.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine is a selective agonist for the histamine H2 receptor, which makes it a valuable tool for studying the physiological and biochemical effects of H2 receptor activation in various tissues. However, its use is limited by its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.
Direcciones Futuras
There are several potential future directions for research on N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine. These include further studies on its potential therapeutic applications in various diseases, such as GERD, peptic ulcer disease, and asthma. Additionally, there is a need for further research on the molecular mechanisms underlying its effects on gastric acid secretion and mucosal blood flow. Finally, there is a need for the development of safer and more effective H2 receptor agonists for use in both research and clinical settings.
Métodos De Síntesis
The synthesis of N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine involves several steps, including the reaction of 5-bromo-2-methoxybenzyl chloride with 1,3-diaminopropane to form the intermediate 5-bromo-2-methoxybenzyl-1,3-diaminopropane. This intermediate is then reacted with imidazole-1-propylamine to form the final product, this compound.
Aplicaciones Científicas De Investigación
N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine has been extensively studied for its potential therapeutic applications in various diseases, including gastroesophageal reflux disease (GERD), peptic ulcer disease, and asthma. It has also been studied for its potential use as a diagnostic tool for detecting H2 receptor expression in various tissues.
Propiedades
Fórmula molecular |
C14H18BrN3O |
|---|---|
Peso molecular |
324.22 g/mol |
Nombre IUPAC |
N-[(5-bromo-2-methoxyphenyl)methyl]-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C14H18BrN3O/c1-19-14-4-3-13(15)9-12(14)10-16-5-2-7-18-8-6-17-11-18/h3-4,6,8-9,11,16H,2,5,7,10H2,1H3 |
Clave InChI |
KXQCLUVGUFSBBY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
SMILES canónico |
COC1=C(C=C(C=C1)Br)CNCCCN2C=CN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![N-{3-[(2-chlorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262661.png)
![4-{[(3-Ethoxypropyl)amino]methyl}benzoic acid](/img/structure/B262662.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)
![2-[(3,5-Dichloro-4-ethoxybenzyl)amino]ethanol](/img/structure/B262667.png)
![N-(3-chloro-4-ethoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262668.png)

![2-{2-[(4-Isopropylbenzyl)amino]ethoxy}ethanol](/img/structure/B262671.png)



![N-[2-(benzyloxy)-5-chlorobenzyl]-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262677.png)
![N-{2-[(4-fluorobenzyl)oxy]benzyl}-N-{3-[(1-methyl-1H-tetrazol-5-yl)thio]propyl}amine](/img/structure/B262679.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-ylmethyl)-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B262680.png)